molecular formula C12H22N2O B3018412 N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2094750-15-7

N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No. B3018412
CAS RN: 2094750-15-7
M. Wt: 210.321
InChI Key: XOFXXUASZVMVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide” is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.321. It is related to a class of compounds that have been studied for their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of “this compound” includes a propylpiperidin-4-yl group, a methyl group, and a prop-2-enamide group. These groups contribute to the overall properties of the molecule .

Mechanism of Action

While the specific mechanism of action for “N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide” is not available, related compounds have been studied for their role in inhibiting the activity of Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair and cellular stress responses .

Future Directions

The future directions for research on “N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide” and related compounds could involve further exploration of their therapeutic potential, particularly in relation to their ability to inhibit PARP . Additionally, more detailed studies on their physical and chemical properties, synthesis methods, and safety profiles would be beneficial.

properties

IUPAC Name

N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-7-14-8-5-11(6-9-14)10-13-12(15)4-2/h4,11H,2-3,5-10H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFXXUASZVMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.